molecular formula C19H20Cl2N2O5S B6078054 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(6-PROPYL-1,3-BENZODIOXOL-5-YL)BENZAMIDE

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(6-PROPYL-1,3-BENZODIOXOL-5-YL)BENZAMIDE

Cat. No.: B6078054
M. Wt: 459.3 g/mol
InChI Key: SKXYSJOHEIHYNX-UHFFFAOYSA-N
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Description

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(6-PROPYL-1,3-BENZODIOXOL-5-YL)BENZAMIDE is an organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its unique chemical properties.

Properties

IUPAC Name

2,4-dichloro-5-(dimethylsulfamoyl)-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O5S/c1-4-5-11-6-16-17(28-10-27-16)9-15(11)22-19(24)12-7-18(14(21)8-13(12)20)29(25,26)23(2)3/h6-9H,4-5,10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXYSJOHEIHYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N(C)C)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(6-PROPYL-1,3-BENZODIOXOL-5-YL)BENZAMIDE involves several steps, including chlorination, sulfonation, and amidation reactions. One common method starts with the chlorination of a suitable aromatic precursor, followed by sulfonation to introduce the sulfonyl group. The final step involves the amidation reaction with the appropriate amine to form the desired compound .

Industrial production methods typically involve optimizing these reactions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(6-PROPYL-1,3-BENZODIOXOL-5-YL)BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(6-PROPYL-1,3-BENZODIOXOL-5-YL)BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(6-PROPYL-1,3-BENZODIOXOL-5-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

When compared to other similar compounds, 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(6-PROPYL-1,3-BENZODIOXOL-5-YL)BENZAMIDE stands out due to its unique combination of functional groups and its versatile reactivity. Similar compounds include:

  • 2,4-Dichloro-5-sulfamoylbenzoic acid
  • 2,4-Dichloro-5-sulfonylbenzoic acid
  • 2,4-Dichloro-5-aminosulfonylbenzoic acid

These compounds share some structural similarities but differ in their specific functional groups and reactivity, making 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(6-PROPYL-1,3-BENZODIOXOL-5-YL)BENZAMIDE unique in its applications and properties .

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